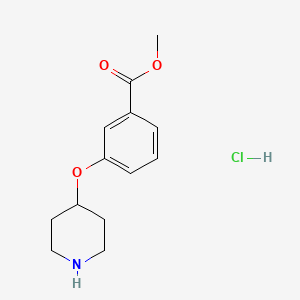
L-ロイシン-d3-N-FMOC (メチル-d3)
概要
説明
L-Leucine-d3-N-FMOC (methyl-d3) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of L-leucine, an essential amino acid, and is labeled with deuterium (d3) at specific positions. The compound is often used in peptide synthesis and various analytical applications due to its stable isotope labeling, which allows for precise tracking and quantification in experiments .
科学的研究の応用
L-Leucine-d3-N-FMOC (methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of isotope-labeled peptides for mass spectrometry-based quantitation.
Biology: Employed in studies involving protein synthesis and metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and agrochemicals
作用機序
Target of Action
It is known that l-leucine, a similar compound, has been shown to improve insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .
Mode of Action
It is a deuterated form of Fmoc-leucine, which is a selective modulator of PPARγ . Compared to rosiglitazone, Fmoc-leucine has a lower potency to activate PPARγ, but a similar maximum effect .
Biochemical Pathways
It is known that fmoc-leucine, a similar compound, is a selective modulator of pparγ . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Result of Action
It is known that fmoc-leucine, a similar compound, improves insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .
Action Environment
It is known that the compound is stable if stored under recommended conditions .
生化学分析
Biochemical Properties
L-Leucine-d3-N-FMOC (methyl-d3) plays a crucial role in biochemical reactions, particularly in peptide synthesis and protein modification. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme PPARγ, a ligand that can activate PPARγ in different ways, reducing osteoclast differentiation and serving as a therapeutic target in diabetes . The compound’s interactions with these biomolecules are essential for understanding its role in metabolic processes and therapeutic applications.
Cellular Effects
L-Leucine-d3-N-FMOC (methyl-d3) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the differentiation of osteoclasts, which are cells responsible for bone resorption . By modulating these cellular processes, L-Leucine-d3-N-FMOC (methyl-d3) can impact overall cell function and contribute to the development of therapeutic strategies for metabolic disorders.
Molecular Mechanism
At the molecular level, L-Leucine-d3-N-FMOC (methyl-d3) exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for PPARγ, influencing gene expression and enzyme activity . The compound’s ability to activate or inhibit enzymes and alter gene expression is central to its mechanism of action. These molecular interactions are critical for understanding how L-Leucine-d3-N-FMOC (methyl-d3) affects cellular and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine-d3-N-FMOC (methyl-d3) can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of L-Leucine-d3-N-FMOC (methyl-d3) vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways and cellular processes without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
L-Leucine-d3-N-FMOC (methyl-d3) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It plays a role in the synthesis and modification of proteins, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, L-Leucine-d3-N-FMOC (methyl-d3) is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The study of these transport mechanisms is vital for understanding how the compound exerts its effects within biological systems.
Subcellular Localization
L-Leucine-d3-N-FMOC (methyl-d3) is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and interactions with other biomolecules . Understanding its subcellular localization is essential for elucidating its role in cellular processes and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-d3-N-FMOC (methyl-d3) typically involves the protection of the amino group of L-leucine with a fluorenylmethyloxycarbonyl (FMOC) group. The deuterium labeling is introduced during the synthesis of the L-leucine precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and deuteration steps .
Industrial Production Methods
Industrial production of L-Leucine-d3-N-FMOC (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotope-labeled compounds .
化学反応の分析
Types of Reactions
L-Leucine-d3-N-FMOC (methyl-d3) undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide synthesis where the FMOC group is removed to allow for further reactions.
Deprotection Reactions: The FMOC group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the FMOC group.
Organic Solvents: Such as dimethylformamide (DMF) and dichloromethane (DCM) are used in the synthesis and purification processes.
Major Products Formed
The major products formed from these reactions are typically peptides or other amino acid derivatives, depending on the specific application and subsequent reactions .
類似化合物との比較
Similar Compounds
Fmoc-Leu-OH-5,5,5-d3: Another isotope-labeled leucine derivative used in similar applications.
Fmoc-N-methyl-D-leucine: A methylated version of the compound used in peptide synthesis.
Uniqueness
L-Leucine-d3-N-FMOC (methyl-d3) is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise tracking and quantification, making it highly valuable in research settings .
特性
IUPAC Name |
5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)



![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)
![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)


